molecular formula C20H16N4O4 B5851000 methyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B5851000
M. Wt: 376.4 g/mol
InChI Key: ROGUIFUEHGDUTP-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a useful research compound. Its molecular formula is C20H16N4O4 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.11715500 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (commonly referred to as the target compound) is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a unique structure that combines elements of pyrrole and quinoxaline with a benzodioxole moiety. The molecular formula is C15H14N2O4C_{15}H_{14}N_{2}O_{4}, with a molecular weight of approximately 286.28 g/mol. The structural complexity contributes to its diverse biological activities.

Pharmacological Properties

Research has indicated that compounds with similar structural frameworks to the target compound exhibit various pharmacological effects:

  • Antitumor Activity : Quinoxaline derivatives have shown significant antitumor properties, particularly in inhibiting specific cancer cell lines. For instance, derivatives have been reported to inhibit BRAF(V600E) and EGFR pathways, which are critical in cancer proliferation and survival .
  • Antimicrobial Activity : The target compound's analogs have demonstrated notable antibacterial and antifungal activities. Quinoxaline derivatives are known to disrupt bacterial cell walls and inhibit fungal growth, making them potential candidates for antibiotic development .
  • Neuropharmacological Effects : Some studies suggest that quinoxaline derivatives possess neuropharmacological activities such as analgesia and anxiolytic effects. This is particularly relevant for compounds designed for treating neurological disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the target compound. Key findings include:

  • Substituent Effects : Modifications on the benzodioxole and pyrrole rings can enhance or diminish activity. For example, introducing halogen groups has been associated with increased cytotoxicity against specific cancer cell lines .
  • Functional Groups : The presence of amino and carboxylate groups contributes significantly to the bioactivity by influencing solubility and receptor binding affinity .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Studies : A study reported that certain quinoxaline derivatives exhibited potent cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells. The combination of these derivatives with established chemotherapeutics like doxorubicin showed synergistic effects, enhancing overall efficacy .
  • Neuropharmacological Research : Another investigation into quinoxalinone derivatives revealed their potential as analgesics and anxiolytics, demonstrating significant effects in animal models for pain and anxiety .
  • Antimicrobial Testing : Research highlighted the antimicrobial properties of related pyrazole derivatives, which could provide insights into developing new treatments for resistant bacterial strains .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/EffectReference
Quinoxaline Derivative 1AntitumorInhibition of BRAF(V600E)
Quinoxaline Derivative 2AntimicrobialInhibition of bacterial growth
Benzodioxole AnalogNeuropharmacologicalAnalgesic effects in animal models
Pyrazole DerivativeAntifungalDisruption of fungal cell walls

Properties

IUPAC Name

methyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4/c1-26-20(25)16-17-19(23-13-5-3-2-4-12(13)22-17)24(18(16)21)9-11-6-7-14-15(8-11)28-10-27-14/h2-8H,9-10,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGUIFUEHGDUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC5=C(C=C4)OCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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